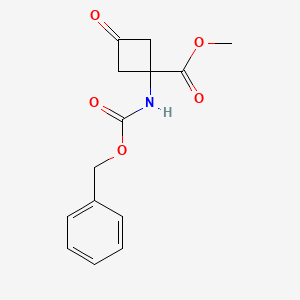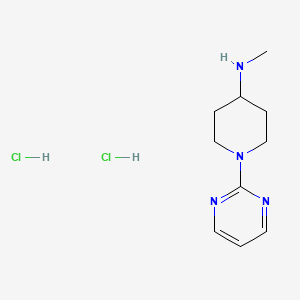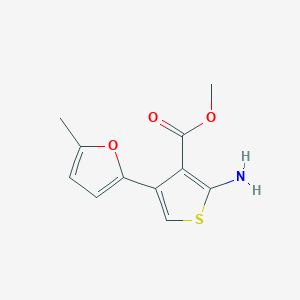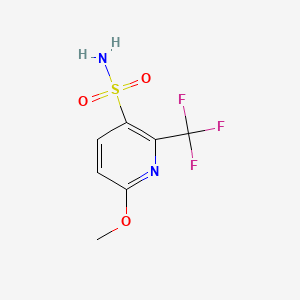![molecular formula C14H21NO2 B13509673 Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester CAS No. 90068-79-4](/img/structure/B13509673.png)
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a butanoic acid backbone with an ethyl ester group and a 2-phenylethylamino substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+EthanolAcid CatalystButanoic acid, ethyl ester+Water
In industrial settings, this esterification process is often carried out under reflux conditions to ensure complete conversion of the reactants. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester can undergo hydrolysis in the presence of an acid or base to yield butanoic acid and ethanol.
Reduction: This ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Acid or base catalysts are used to facilitate the exchange of the ester group with another alcohol.
Major Products
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and the original alcohol.
Applications De Recherche Scientifique
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various metabolic pathways. The 2-phenylethylamino group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, ethyl ester: Lacks the 2-phenylethylamino group, making it less complex and with different biological activities.
Phenethyl butyrate: Similar structure but with a different ester group, leading to variations in its chemical and biological properties.
Ethyl acetate: A simpler ester with different applications and properties.
Uniqueness
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester is unique due to the presence of the 2-phenylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90068-79-4 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
ethyl 4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)9-6-11-15-12-10-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |
Clé InChI |
MHUXVXRCZCVZHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCNCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
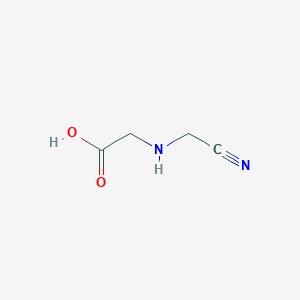
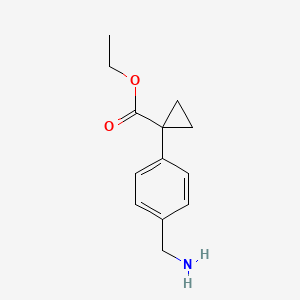
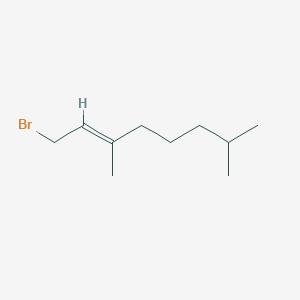
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
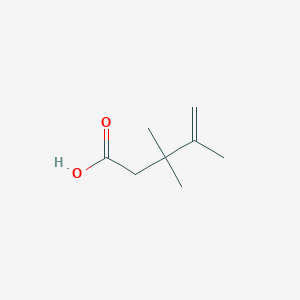
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)

